

ML336: A Potent Inhibitor of Venezuelan Equine Encephalitis Virus (VEEV)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML336

Cat. No.: B15567234

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ML336 is a novel quinazolinone-based small molecule inhibitor of the Venezuelan Equine Encephalitis Virus (VEEV), a member of the Alphavirus genus.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **ML336**. It details the compound's mechanism of action, which involves the inhibition of the viral non-structural protein 2 (nsP2), a key enzyme in the viral replication cycle.[1] Furthermore, this guide includes detailed experimental protocols for key antiviral assays and a schematic of its chemical synthesis, serving as a valuable resource for researchers in the fields of virology and medicinal chemistry.

Chemical Structure and Physicochemical Properties

ML336, with the IUPAC name (E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide, is a quinazolinone-based compound.[1] Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers of **ML336**

Identifier	Value
IUPAC Name	(E)-2-((1,4-dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₃
Molecular Weight	367.4 g/mol
CAS Number	1613465-33-0
SMILES	CN1CCN(C)C/C1=N/c2ccc(cc2C(=O)Nc3ccccc3)--INVALID-LINK--[O-]

A summary of the known physicochemical properties of **ML336** is provided in Table 2.

Table 2: Physicochemical Properties of **ML336**

Property	Value
Melting Point	168-173 °C
Solubility	Phosphate Buffered Saline (PBS, pH 7.4): 40.4 µg/mL (110.0 µM) DMEM with 10% FBS: 13.1 µg/mL (35.7 µM) DMSO: 10 mg/mL DMF: 20 mg/mL
Stability	Stable in PBS and PBS/acetonitrile for at least 48 hours. Stable in the presence of dithiothreitol (DTT) for at least 8 hours. Stock solutions are stable for 6 months at -80°C and 1 month at -20°C.[3]
Spectral Data	¹ H NMR (500 MHz, CDCl ₃) δ (ppm): 10.99 (s, 1H), 9.15 (d, J = 2.8 Hz, 1H), 8.15 (dd, J = 8.8, 2.8 Hz, 1H), 7.65 – 7.60 (m, 2H), 7.38 – 7.33 (m, 2H), 7.12 (tt, J = 7.3, 1.2 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.47 (t, J = 5.7 Hz, 2H), 3.28 (s, 3H), 3.13 (s, 2H), 2.69 (t, J = 5.7 Hz, 2H), 2.26 (s, 3H). ¹³ C NMR (126 MHz, CDCl ₃) δ (ppm): 162.63, 156.42, 153.97, 142.79, 138.19, 129.09, 127.64, 126.35, 126.16, 124.19, 123.75, 120.19, 55.12, 51.82, 49.66, 45.27, 36.88. λ _{max} : 274, 345 nm

Biological Activity and Mechanism of Action

ML336 is a potent inhibitor of VEEV replication, demonstrating low nanomolar efficacy against multiple strains of the virus.[1][2] The compound exhibits a high selectivity index, with no significant cytotoxicity observed at concentrations well above its effective dose.[1]

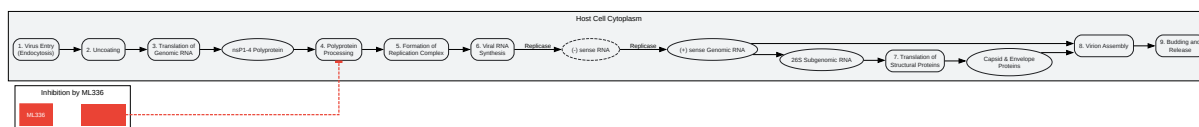
Table 3: In Vitro Antiviral Activity of **ML336**

Assay	VEEV Strain	IC ₅₀ / EC ₅₀	Cytotoxicity (CC ₅₀)	Selectivity Index (SI)
Cytopathic Effect (CPE)	TC-83	32 nM	>50 µM	>1500
CPE	V3526	20 nM	>50 µM	>2500
CPE	Trinidad Donkey	42 nM	>50 µM	>1190
Viral RNA Synthesis	TC-83	1.1 nM	>50 µM	>45,000

The primary mechanism of action of **ML336** is the inhibition of viral RNA synthesis through the targeting of the VEEV non-structural protein 2 (nsP2).[1][4] NsP2 is a multifunctional enzyme with protease, helicase, and RNA triphosphatase activities, all of which are essential for processing the viral polyprotein and replicating the viral genome. By inhibiting nsP2, **ML336** effectively disrupts the formation of the viral replication complex and prevents the synthesis of new viral RNA.[4]

VEEV Replication Cycle and Inhibition by ML336

The replication of VEEV, a positive-sense single-stranded RNA virus, occurs in the cytoplasm of the host cell. The following diagram illustrates the key steps of the VEEV replication cycle and the point of intervention by **ML336**.



[Click to download full resolution via product page](#)

Caption: VEEV Replication Cycle and **ML336** Inhibition.

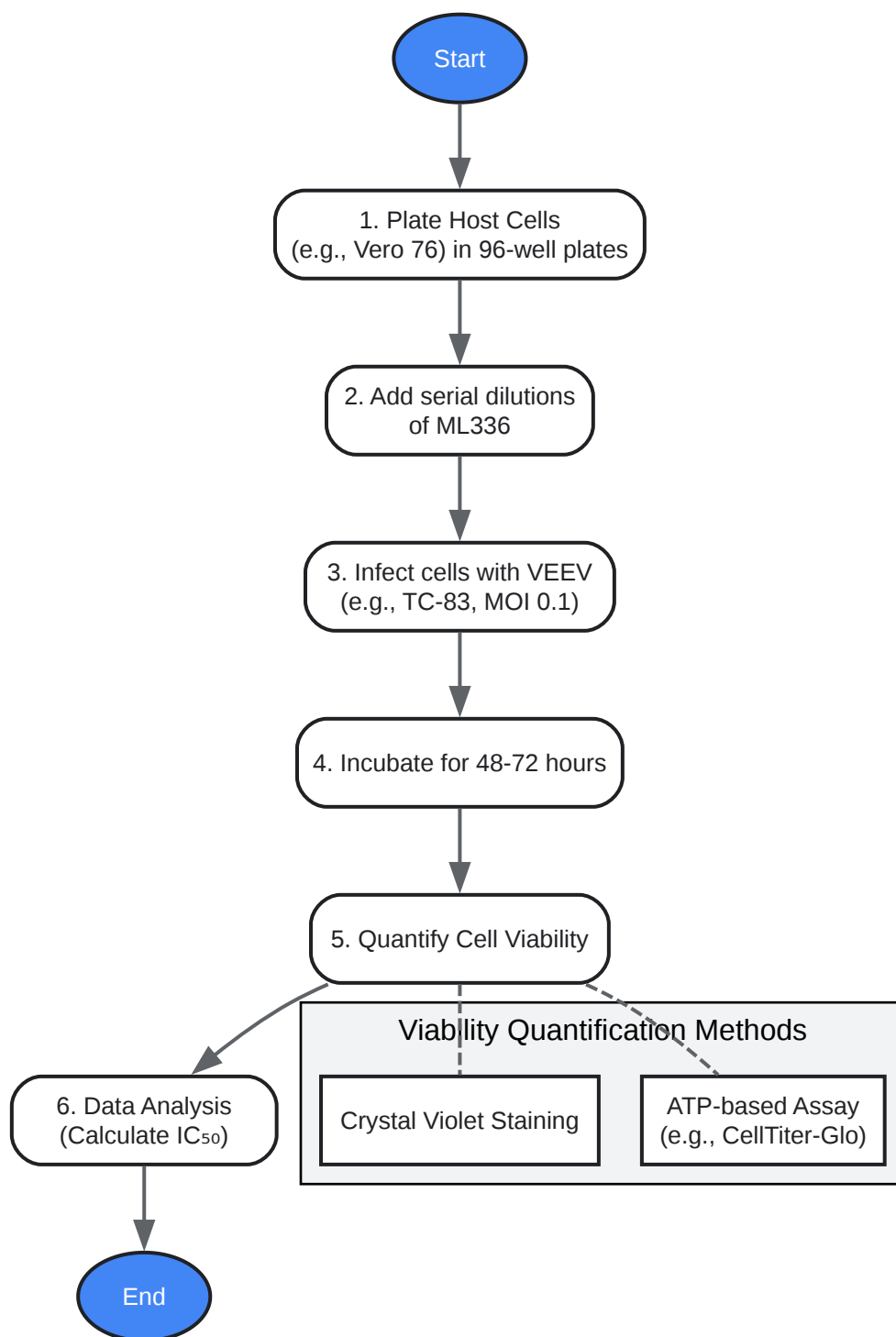
Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of **ML336**.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Experimental Workflow:



[Click to download full resolution via product page](#)

Caption: Workflow for the CPE Inhibition Assay.

Detailed Protocol:

- **Cell Plating:** Seed Vero 76 cells in 96-well clear-bottom plates at a density of 2×10^4 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Addition:** Prepare serial dilutions of **ML336** in assay medium (DMEM with 2% FBS). Remove the growth medium from the cell plates and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).
- **Virus Infection:** Infect the cells with VEEV TC-83 at a multiplicity of infection (MOI) of 0.1 PFU/cell.
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
- **Quantification of Cell Viability:**
 - **Crystal Violet Staining:** Aspirate the medium, fix the cells with 10% formalin for 30 minutes, and then stain with 0.1% crystal violet solution for 20 minutes. After washing and drying, solubilize the stain with methanol and measure the absorbance at 570 nm.
 - **ATP-based Assay:** Use a commercial kit such as CellTiter-Glo® (Promega) according to the manufacturer's instructions. Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Viral Titer Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of the test compound.

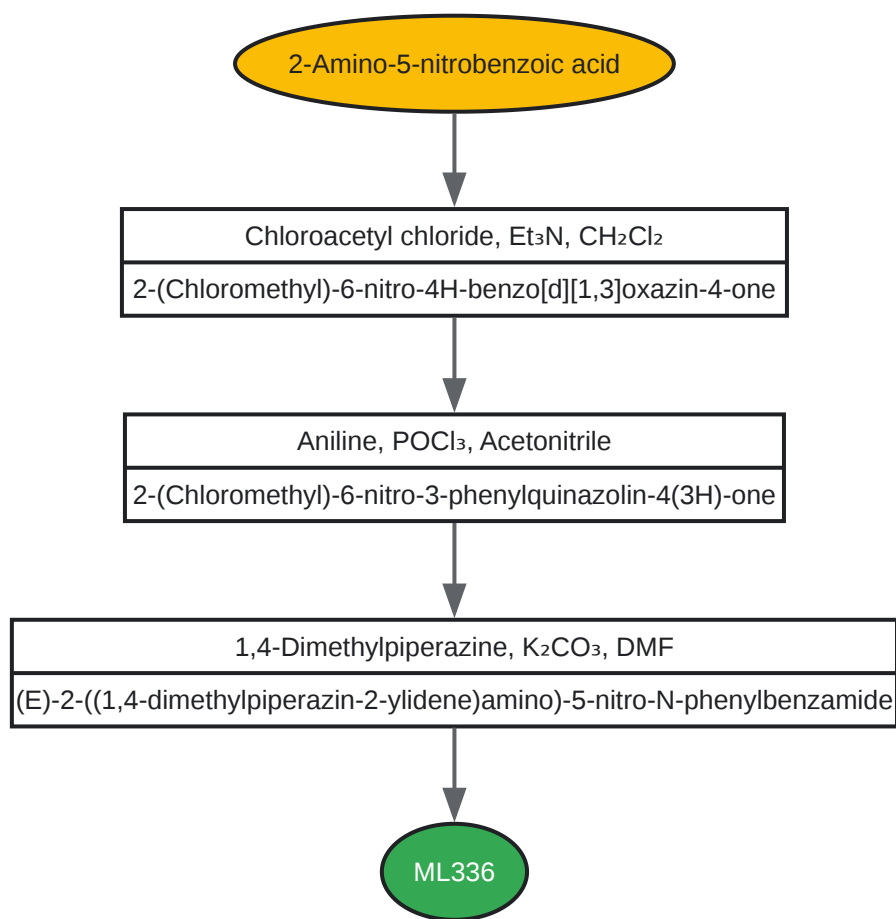
Detailed Protocol:

- **Cell Infection:** Seed Vero 76 cells in 12-well plates and grow to 90-95% confluency. Infect the cells with VEEV TC-83 at an MOI of 0.1 in the presence of various concentrations of **ML336** or vehicle control.

- Incubation: Incubate the plates for 1 hour at 37°C to allow for virus adsorption. After incubation, wash the cells with PBS and add fresh medium containing the respective concentrations of **ML336**. Incubate for an additional 24-48 hours.
- Harvesting Supernatant: Collect the supernatant from each well, which contains the progeny virus.
- Plaque Assay:
 - Prepare 10-fold serial dilutions of the harvested supernatants.
 - Infect confluent monolayers of Vero 76 cells in 6-well plates with the virus dilutions for 1 hour.
 - Remove the inoculum and overlay the cells with a medium containing 0.5% agarose.
 - Incubate for 48-72 hours until plaques are visible.
 - Fix the cells with 10% formalin and stain with 0.1% crystal violet to visualize and count the plaques.
- Data Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL). Determine the concentration of **ML336** that causes a significant reduction in the viral titer compared to the vehicle control.

Chemical Synthesis

ML336 can be synthesized via a multi-step process starting from 2-amino-5-nitrobenzoic acid. The synthetic scheme is depicted below.



[Click to download full resolution via product page](#)

Caption: Synthetic Scheme for **ML336**.

Synthetic Procedure Outline:

- Step 1: 2-Amino-5-nitrobenzoic acid is reacted with chloroacetyl chloride in the presence of triethylamine in dichloromethane to yield 2-(chloromethyl)-6-nitro-4H-benzo[d][1][3]oxazin-4-one.^[1]
- Step 2: The product from Step 1 is then treated with aniline and phosphorus oxychloride in acetonitrile to form 2-(chloromethyl)-6-nitro-3-phenylquinazolin-4(3H)-one.^[1]
- Step 3: Finally, reaction with 1,4-dimethylpiperazine in the presence of potassium carbonate in dimethylformamide affords the final product, **ML336**.^[1]

Conclusion

ML336 is a first-in-class, potent, and selective inhibitor of VEEV with a well-defined mechanism of action targeting the viral nsP2 protein. Its favorable in vitro pharmacokinetic profile and high selectivity index make it an excellent probe for studying alphavirus replication and a promising lead for the development of novel anti-alphavirus therapeutics. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for the scientific community engaged in antiviral research and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ML336: Development of Quinazolinone-Based Inhibitors Against Venezuelan Equine Encephalitis Virus (VEEV) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 2. Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 3. AID 651886 - Virus Titer Reduction Secondary Screen for Compounds that Inhibit VEEV (TC-83 strain) (5) - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/651886)]
- 4. [biorxiv.org](https://www.biorxiv.org/content/10.1101/000000) [[biorxiv.org](https://www.biorxiv.org/content/10.1101/000000)]
- To cite this document: BenchChem. [ML336: A Potent Inhibitor of Venezuelan Equine Encephalitis Virus (VEEV)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15567234#ml336-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com